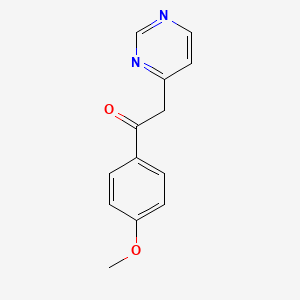

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone

説明

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone is a ketone derivative featuring a 4-methoxyphenyl group linked to a pyrimidin-4-yl moiety via an ethanone bridge. Its structure combines aromatic methoxy and heteroaromatic pyrimidine groups, which confer unique electronic and steric properties.

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSLFIYDCIZOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375481 | |

| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36827-95-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acylation of Pyrimidines with 4-Methoxyacetophenone Derivatives

One common approach is the acylation of pyrimidine derivatives with 4-methoxyacetophenone or its activated derivatives:

- Pyrimidine ring nitrogen or carbon atoms can be acylated by 4-methoxyacetophenone derivatives using acetic anhydride or other acylating agents under acidic or neutral conditions.

- For example, in related methanone derivatives, acetic anhydride and catalytic sulfuric acid have been used to acylate heterocyclic amines, yielding pyrimidinyl ketones with good yields (~70-80%).

Condensation of Pyrimidinyl Ketones with Aromatic Aldehydes

- Chalcone intermediates are often synthesized by base-catalyzed condensation of pyrimidinyl ketones with substituted aromatic aldehydes.

- In the synthesis of related compounds, 20% NaOH in methanol at room temperature for 7-8 hours has been employed to form chalcones, which can be further transformed into pyrimidinyl ethanones.

Nucleophilic Substitution on Pyrimidine Rings

- Pyrimidine derivatives bearing halogen substituents at the 2 or 4 positions can undergo nucleophilic substitution with methoxyphenyl-containing nucleophiles.

- For instance, chloropyrimidine derivatives reacted with methanolic sodium methoxide under reflux conditions yield methoxy-substituted pyrimidinyl ketones.

Experimental Conditions and Yields

| Step/Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of pyrimidine with acetophenone | Pyrimidine + 4-methoxyacetophenone, Ac2O, H2SO4, reflux 20 min | 70-80 | Purified by recrystallization |

| Base-catalyzed condensation to chalcone | Pyrimidinyl ketone + 4-methoxybenzaldehyde, 20% NaOH, MeOH, rt, 7-8 h | 65-75 | Precipitation on ice water, recrystallized |

| Nucleophilic substitution on chloropyrimidine | Chloropyrimidine + sodium methoxide, MeOH, reflux 16 h | 30-40 | Purified by silica gel chromatography |

Analytical and Spectral Data Supporting Synthesis

- Proton NMR typically shows aromatic protons of the 4-methoxyphenyl group as multiplets around 6.8–7.4 ppm and a singlet for methoxy protons near 3.8 ppm.

- Carbon-13 NMR confirms the ketone carbonyl around 185 ppm and pyrimidine carbons in the 160–165 ppm range.

- Mass spectrometry (HRMS or UPLC/MS) confirms the molecular ion peaks consistent with the formula C13H12N2O2.

- Melting points for purified samples generally range between 170–180 °C, indicating good purity.

Summary and Research Findings

- The preparation of this compound is efficiently achieved via acylation of pyrimidine derivatives with 4-methoxyacetophenone or its activated forms.

- Subsequent condensation with aromatic aldehydes under basic conditions can yield chalcone intermediates, which may be further transformed.

- Nucleophilic substitution on halogenated pyrimidines with methoxide ions provides an alternative route.

- Yields vary from moderate to good depending on reaction conditions, with purification commonly done by recrystallization or chromatography.

- Spectroscopic analyses consistently support the structural integrity of the synthesized compounds.

化学反応の分析

Types of Reactions: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone has been studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit anti-cancer properties, acting as inhibitors of specific enzymes involved in tumor growth and proliferation. For instance, pyrimidine derivatives have shown promise in targeting mutant isocitrate dehydrogenase (IDH) in cancer cells, which could lead to the development of novel cancer therapies .

Antimicrobial Activity

Studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. Preliminary findings suggest that this compound may inhibit the growth of various bacterial strains, including those from the ESKAPE panel, which are notorious for their antibiotic resistance . The mechanism of action may involve interference with bacterial metabolic pathways or cell wall synthesis.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. For example, it may inhibit specific kinases or phosphatases that play critical roles in cell signaling pathways. This inhibition could lead to alterations in cellular responses and has implications for treating diseases characterized by dysregulated signaling.

Case Studies

作用機序

The mechanism of action of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

類似化合物との比較

Substituent Effects on Bioactivity

- Methoxy vs. Hydroxy Groups: Chalcone derivatives with 4-methoxyphenyl and hydroxyl groups (e.g., Compound 1) exhibit stronger antioxidant activity than those lacking polar substituents .

- Pyrimidine vs. Phenyl Rings: Pyrimidine-containing compounds (e.g., dihydropyrimidin-2(1H)-thiones) show enhanced antibacterial activity compared to purely phenyl-based ethanones, likely due to improved hydrogen-bonding capacity with microbial targets .

Pharmacological Potential

- Anti-inflammatory Pathways: Chalcone derivatives with methoxyphenyl groups () modulate NF-κB and MAPK pathways, suggesting that this compound could share similar mechanisms if the pyrimidine ring engages complementary targets.

- Toxicity Profiles: Unlike complex dihydropyrimidinones (), simpler acetylpyrimidines (e.g., 4-acetyl-2-methylpyrimidine) exhibit low toxicity, indicating that the ethanone-pyrimidine scaffold may be generally well-tolerated .

生物活性

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone (CAS No. 36827-95-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits significant interactions with various biological targets, including enzymes and receptors. Its structure allows it to participate in multiple biochemical pathways, influencing cellular processes such as metabolism, apoptosis, and gene expression.

The compound's mechanism of action can be attributed to its ability to bind to specific biomolecules. This binding may lead to the inhibition or activation of enzymatic activity, thereby altering metabolic pathways. For instance, it has shown potential as an enzyme inhibitor, affecting the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activities

-

Anticancer Activity :

- Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death .

- Case Study : A study comparing this compound with etoposide revealed that it showed comparable or superior activity against several cancer lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Moderate activity against Gram-positive/negative bacteria | |

| Anti-inflammatory | Modulates cytokine production |

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Studies : In one study, this compound showed IC50 values indicating potent cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics in some cases .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound influences the MAPK signaling pathway, which is critical in regulating cell growth and differentiation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation or coupling reactions. For example, cyclocondensation of carboxylic acids with imines using diphosphorus tetraoxide can yield structurally related β-lactams (e.g., 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one with 88% yield) . Optimization strategies include adjusting stoichiometric ratios of reactants, controlling reaction temperature (e.g., 150–189°C for azetidinones), and using catalysts like sodium hydroxide in dichloromethane for intermediates .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural validation. For example, studies on analogous compounds (e.g., 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone) used SHELX programs (SHELXL, SHELXS) for refinement, achieving R-factors <0.11 . Complementary techniques include NMR (to confirm substitution patterns) and HPLC (to assess purity >99%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound’s structural analogs (e.g., pyrimidine derivatives) exhibit hazards such as respiratory toxicity (Category 3) and skin/eye irritation (Category 2). Mandatory precautions include:

- Use of fume hoods to avoid inhalation of vapors .

- PPE: Nitrile gloves, lab coats, and safety goggles .

- Emergency measures: Immediate rinsing with water for skin/eye contact and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. For example, X-ray data from SHELXL refinements can confirm solid-state conformation, while variable-temperature NMR can detect rotameric equilibria in solution . Computational tools (DFT, Gaussian) can model electronic environments to reconcile differences .

Q. What experimental design considerations are essential for studying structure-activity relationships (SAR) of pyrimidine derivatives?

- Methodological Answer : Key steps include:

- Scaffold diversification : Introduce substituents at the pyrimidine ring (e.g., fluorophenyl groups) to modulate electronic effects .

- Bioassays : Pair in vitro cytotoxicity screens (e.g., MTT assays) with molecular docking (AutoDock Vina) to correlate activity with binding affinities .

- Control experiments : Use unsubstituted analogs (e.g., 1-(4-Methoxyphenyl)ethanone) to isolate substituent effects .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes crystal growth. For recalcitrant compounds, vapor diffusion or seeding techniques may help. SHELXD’s dual-space algorithm is robust for solving phase problems in low-symmetry crystals .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。